molecular formula C16H9FN4O4 B2490986 N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1226439-56-0

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2490986
CAS No.: 1226439-56-0
M. Wt: 340.27
InChI Key: TWNLEVLMEKOFEI-UHFFFAOYSA-N
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Description

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Scientific Research Applications

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The furan and oxazole rings are then introduced through subsequent cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN4O4/c17-10-4-1-3-9(7-10)15-19-20-16(24-15)18-14(22)11-8-13(25-21-11)12-5-2-6-23-12/h1-8H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNLEVLMEKOFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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